2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 3,3-difluoroazetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Used as an intermediate in the synthesis of various chemicals.
2-Chloro-5-(trifluoromethyl)pyridine: Known for its applications in agrochemicals and pharmaceuticals.
2-Chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine: Used in the synthesis of advanced materials.
Uniqueness
2-Chloro-5-((3,3-difluoroazetidin-1-yl)methyl)pyridine is unique due to the presence of both chlorine and difluoroazetidine moieties. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H9ClF2N2 |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
2-chloro-5-[(3,3-difluoroazetidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C9H9ClF2N2/c10-8-2-1-7(3-13-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2 |
InChI Key |
GCBCGOJAHPZDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CN=C(C=C2)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.